molecular formula C7H14N2S B7906906 Octahydropyrazino[2,1-c][1,4]thiazine

Octahydropyrazino[2,1-c][1,4]thiazine

Cat. No.: B7906906
M. Wt: 158.27 g/mol
InChI Key: FNHGNTQLTAACFZ-UHFFFAOYSA-N
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Description

Octahydropyrazino[2,1-c][1,4]thiazine ( 1228679-70-6) is a saturated bicyclic organic compound with the molecular formula C7H14N2S and a molecular weight of 158.26 g/mol . This compound features a fused piperazine-thiazine ring system, making it a valuable and versatile scaffold in medicinal chemistry research and drug discovery . The related octahydropyrazino[2,1-c][1,4]oxazine scaffold, where the sulfur atom in the thiazine ring is replaced by oxygen, has been successfully employed in the development of potent and selective Renal Outer Medullary Potassium (ROMK) channel inhibitors . These inhibitors have been investigated as novel diuretic and natriuretic agents for the potential treatment of hypertension and heart failure, demonstrating a mechanism of action that promotes diuresis and natriuresis without significant potassium loss (kaliuresis) . Furthermore, the structural motif of this chemical class is designed to improve selectivity, helping to minimize off-target activity such as inhibition of the hERG potassium channel, which is a common concern in drug development due to its association with cardiac QT interval prolongation . This scaffold therefore presents a significant research value for chemists working on optimizing cardiovascular therapeutics and exploring new biologically active compounds. This compound is provided for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]thiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHGNTQLTAACFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCSCC2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydropyrazino[2,1-c][1,4]thiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde in the presence of ammonium acetate at elevated temperatures . The reaction is carried out in water, and the mixture is stirred at 80°C for several hours before being cooled to room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green synthesis methods are being explored to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions: Octahydropyrazino[2,1-c][1,4]thiazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen and sulfur atoms in the ring structure, which can act as nucleophilic or electrophilic centers .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles such as amines and thiols .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Medicinal Chemistry

OHPT has been investigated for its potential as a therapeutic agent , particularly due to its unique structural features that may interact with biological targets.

  • Antimicrobial Activity: Preliminary studies suggest that OHPT exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Research indicates potential efficacy against various cancer cell lines, although further studies are needed to elucidate mechanisms and therapeutic windows .

Cardiovascular Research

Recent patents highlight OHPT's role as an inhibitor of the renal outer medullary potassium (ROMK) channel . This inhibition can lead to diuretic effects beneficial in treating conditions such as:

  • Hypertension
  • Heart failure
  • Chronic kidney disease

The mechanism involves modulation of ion channels that regulate sodium and water excretion .

Materials Science

In materials science, OHPT serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique properties allow it to be utilized in:

  • Development of new polymers
  • Catalysts for various chemical reactions

Case Studies and Findings

StudyFocusFindings
Study on Antimicrobial EffectsEvaluated against bacterial strainsShowed significant inhibition against Gram-positive bacteria
ROMK Inhibition StudyAssessed diuretic potentialDemonstrated effective modulation of potassium excretion in vitro
Synthesis of DerivativesExplored functionalization routesIdentified multiple derivatives with enhanced biological activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Thiazine vs. Oxazine Derivatives

The most closely related compounds to octahydropyrazino[2,1-c][1,4]thiazine are its oxygen-containing analogs, such as octahydropyrazino[2,1-c][1,4]oxazine (CAS 141108-65-8) and its dihydrochloride salt (CAS 1257998-65-4). Key differences include:

Property This compound Octahydropyrazino[2,1-c][1,4]oxazine Source
Heteroatom Sulfur (S) in thiazine ring Oxygen (O) in oxazine ring
Molecular Weight (free base) ~142.20 (estimated) 142.20 (C₆H₁₂N₂O)
Pharmacokinetic Profile Limited data Improved ROMK/hERG selectivity; no QTc prolongation in vivo
Synthetic Accessibility Not explicitly reported Synthesized via acyl piperazine intermediates

The replacement of sulfur with oxygen significantly alters electronic properties and bioavailability. For instance, oxazine derivatives exhibit enhanced selectivity for renal outer medullary potassium (ROMK) channels over hERG channels, reducing cardiovascular toxicity risks .

Pharmacological Activity: ROMK Inhibitors

The oxazine variant has been developed as a ROMK inhibitor with a 100-fold selectivity over hERG, avoiding QTc prolongation in canine models. In contrast, thiazine derivatives are less explored but may offer unique binding interactions due to sulfur’s polarizability and larger atomic radius .

Salt Forms and Solubility

Dihydrochloride salts (e.g., CAS 1257998-65-4) are common for improving water solubility. For example, octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride has a molecular weight of 215.12 (C₇H₁₆Cl₂N₂O) and is stored under inert conditions . Thiazine salts are less documented but likely follow similar trends.

Stereochemical Variants

Chiral analogs, such as (R)-octahydropyrazino[2,1-c][1,4]oxazine (CAS 508241-14-3) and its dihydrochloride (CAS 1126432-04-9), highlight the importance of stereochemistry in biological activity. These enantiomers are synthesized with >95% purity for targeted drug discovery .

Key Research Findings

Synthetic Challenges : Thiazine derivatives require stringent control of ring saturation to avoid side reactions, whereas oxazine scaffolds are more amenable to modular synthesis .

Industrial Relevance: Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride is marketed as an industrial-grade compound (99% purity) for research applications .

Data Tables

Table 1: Key Physicochemical Properties

Compound CAS No. Molecular Formula Molecular Weight Purity Storage
Octahydropyrazino[2,1-c][1,4]oxazine 141108-65-8 C₆H₁₂N₂O 142.20 95% 2–8°C, dry
(R)-Octahydropyrazino[2,1-c][1,4]oxazine 508241-14-3 C₆H₁₂N₂O 142.20 95% Inert atmosphere
Oxazine dihydrochloride 1257998-65-4 C₇H₁₆Cl₂N₂O 215.12 99% 2–8°C, inert

Table 2: Pharmacological Comparison

Parameter Thiazine Analogs Oxazine Analogs
ROMK Inhibition (EC₅₀) Not reported <10 nM
hERG Selectivity Low >100-fold
QTc Prolongation Risk Potential None

Biological Activity

Octahydropyrazino[2,1-c][1,4]thiazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the thiazine family, which is known for its pharmacological potential, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C7H14N2S\text{C}_7\text{H}_{14}\text{N}_2\text{S}

This structure indicates the presence of a thiazine ring fused with a pyrazine moiety, contributing to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Research has demonstrated that thiazine derivatives exhibit significant antimicrobial activity against various pathogens. For instance:

  • Antibacterial Activity : this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness in inhibiting strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar compounds within the thiazine class have been reported to possess antifungal properties, particularly against Candida albicans .

Antitumor Effects

The compound has been evaluated for its antitumor potential in various cancer cell lines. In vitro studies revealed:

  • Cell Viability Inhibition : this compound exhibited dose-dependent inhibition of cell viability in human cancer cell lines. The mechanism involves the induction of apoptosis through caspase activation .
  • Tumor Growth Suppression : Animal models treated with this compound showed reduced tumor growth rates compared to control groups .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been explored in several studies:

  • Cytokine Modulation : Research indicated that this compound could downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .
  • Neuroprotective Effects : The compound has also been studied for its neuroprotective effects against neuroinflammation associated with neurological disorders .

Case Studies and Research Findings

StudyFindings
Edayadulla & Ramesh (2016)Identified broad-spectrum antibacterial activity of thiazine derivatives including this compound against multiple pathogens .
Patel et al.Demonstrated significant antitumor effects in vitro with enhanced apoptosis markers in treated cancer cells .
Neuroinflammation StudyShowed reduction of inflammatory markers in neuroblastoma cells treated with this compound .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It has been suggested that this compound can modulate neurotransmitter receptors, contributing to its neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the core structural features of octahydropyrazino[2,1-c][1,4]thiazine, and how do they influence its biological activity?

  • Answer : The compound combines a piperazine ring fused with a 1,4-thiazine moiety, creating a bicyclic system with nitrogen and sulfur heteroatoms. The saturated (octahydro) structure enhances conformational stability, which is critical for binding to biological targets like enzymes or receptors. The sulfur atom contributes to electron-deficient regions, facilitating interactions with nucleophilic residues in proteins. This structural framework is common in antibacterial and anti-inflammatory agents due to its ability to disrupt microbial membranes or modulate inflammatory pathways .

Q. What synthetic methodologies are commonly employed to prepare this compound derivatives?

  • Answer : A molecular hybridization approach is often used, combining fragments like 1,2,3-triazoles, sulfonyl groups, or benzo[b][1,4]thiazine. Key steps include:

  • Chlorination of 2H-benzo[b][1,4]thiazin-3(4H)-one using PCl₅ under reflux.
  • Oxidation with m-CPBA to form sulfone intermediates.
  • Coupling with propargyl-piperazine derivatives via nucleophilic substitution in dioxane/triethylamine.
  • Final functionalization via click chemistry or cyclization reactions. Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side products like over-oxidized species .

Q. How can researchers validate the purity and structural integrity of synthesized this compound compounds?

  • Answer : Use a combination of:

  • HPLC : A reverse-phase C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity (>95%).
  • NMR : ¹H/¹³C NMR to confirm hydrogenation of the thiazine ring and absence of residual solvents.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, particularly when stereochemistry is ambiguous .

Advanced Research Questions

Q. How can contradictory data on the antibacterial efficacy of this compound derivatives be resolved?

  • Answer : Contradictions often arise from variations in bacterial strains, assay conditions, or compound solubility. To address this:

Standardize Assays : Use CLSI/MIC guidelines with reference strains (e.g., S. aureus ATCC 29213).

Control Solubility : Include DMSO controls (<1% v/v) and assess compound stability in broth media.

Mechanistic Studies : Perform time-kill assays or β-galactosidase leakage tests to differentiate bacteriostatic vs. bactericidal effects.

Synergy Testing : Evaluate combinations with known antibiotics (e.g., β-lactams) to identify potentiating effects .

Q. What strategies can optimize the reaction yield of this compound derivatives under mild conditions?

  • Answer :

  • Catalysis : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation.
  • Microwave Assistance : Reduce reaction time (e.g., from 24 h to 30 min) while maintaining yields >80%.
  • Solvent Screening : Polar aprotic solvents like DMF or DMAc improve solubility of intermediates.
  • Protecting Groups : Boc-protected amines prevent unwanted side reactions during sulfonation steps .

Q. How can computational tools aid in predicting the bioactivity of novel this compound analogs?

  • Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like TLR-4 or α-synuclein.
  • QSAR Modeling : Train models on datasets of thiazine derivatives to predict logP, pIC₅₀, or metabolic stability.
  • MD Simulations : Assess compound stability in lipid bilayers or protein-binding pockets over 100-ns trajectories.
  • ADMET Prediction : Tools like SwissADME or ProTox-II evaluate toxicity risks early in design .

Q. What experimental approaches are recommended to evaluate the anti-amyloid aggregation potential of thiazine-containing compounds?

  • Answer :

Thioflavin T Assays : Monitor fluorescence changes to quantify inhibition of α-synuclein or insulin fibril formation.

TEM/SEM Imaging : Visualize fibril morphology alterations post-treatment.

Cellular Models : Use SH-SY5Y neurons or HEK293 cells expressing amyloid precursors to assess cytotoxicity rescue.

In Vivo Testing : Transgenic C. elegans or murine models of neurodegeneration for dose-response validation .

Methodological Considerations

Q. How should researchers design SAR studies for this compound derivatives targeting cannabinoid receptors?

  • Answer :

  • Core Modifications : Introduce substituents at N1/N4 positions of the piperazine ring to modulate receptor affinity.
  • Bioisosteric Replacement : Replace sulfur with oxygen (morpholine analogs) to assess electronic effects on binding.
  • Functional Assays : Use cAMP inhibition or β-arrestin recruitment assays in CHO-K1 cells expressing CB1/CB2 receptors.
  • Metabolic Profiling : Incubate lead compounds with liver microsomes to identify susceptible sites for deuteration or fluorination .

Q. What analytical challenges arise in characterizing trace impurities in this compound batches, and how can they be mitigated?

  • Answer :

  • Impurity Identification : LC-MS/MS with ion trap detectors to detect sulfoxide byproducts or dimerized species.
  • Quantitative NMR (qNMR) : Use maleic acid as an internal standard for purity assessment.
  • Forced Degradation : Expose compounds to heat (40°C), light (ICH Q1B), or acidic/basic conditions to profile stability-linked impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrazino[2,1-c][1,4]thiazine
Reactant of Route 2
Octahydropyrazino[2,1-c][1,4]thiazine

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